molecular formula C18H18ClN3O3 B2864807 1-(3-chloro-4-methylphenyl)-4-(3-nitrobenzoyl)piperazine CAS No. 681840-55-1

1-(3-chloro-4-methylphenyl)-4-(3-nitrobenzoyl)piperazine

Cat. No.: B2864807
CAS No.: 681840-55-1
M. Wt: 359.81
InChI Key: VAOZHCDIHHFIGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chloro-4-methylphenyl)piperazin-1-ylmethanone is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a 3-chloro-4-methylphenyl group and a 3-nitrophenylmethanone group. Its unique structure makes it an interesting subject for studies in chemistry, biology, and medicine.

Scientific Research Applications

4-(3-Chloro-4-methylphenyl)piperazin-1-ylmethanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The compound “4-(5-chloro-2-methylphenyl)piperazin-1-ylmethanone” (PPZ1) and 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide (PPZ2) activated, in a dose-dependent manner, recombinant TRPC3/TRPC6/TRPC7 channels, but not other TRPCs, in human embryonic kidney cells . These channels play important roles in brain-derived neurotrophic factor (BDNF) signaling, promoting neuronal development and survival .

Future Directions

The future directions for the study of this compound could involve further exploration of its biological activity. For instance, the compound could be tested for its potential neurotrophic effects, given that similar compounds have shown to activate TRPC3 and TRPC6 channels, which are involved in BDNF signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-methylphenyl)piperazin-1-ylmethanone typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the 3-chloro-4-methylphenyl and 3-nitrophenylmethanone groups. Common reagents used in these reactions include chlorinating agents, nitrating agents, and various catalysts to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-methylphenyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amines or other reduced derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(3-Chloro-4-methylphenyl)piperazin-1-ylmethanone lies in its specific combination of functional groups and its potential for diverse applications in various fields of research. Its ability to interact with specific molecular targets makes it a valuable compound for studies in chemistry, biology, and medicine.

Properties

IUPAC Name

[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3/c1-13-5-6-15(12-17(13)19)20-7-9-21(10-8-20)18(23)14-3-2-4-16(11-14)22(24)25/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOZHCDIHHFIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.